molecular formula C24H23ClN2O5S B11548179 N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide

N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11548179
M. Wt: 487.0 g/mol
InChI Key: JJIOOQFUBFXTKK-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxoisoindoline moiety, and a trimethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and dioxoisoindoline precursors. The key steps in the synthesis may involve:

    Formation of the dioxoisoindoline core: This can be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the trimethylbenzenesulfonamide group: This can be done through sulfonation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-bromophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide
  • N-{[2-(4-fluorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide

Uniqueness

The uniqueness of N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C24H23ClN2O5S/c1-13-10-14(2)21(15(3)11-13)33(30,31)26-12-24-9-8-18(32-24)19-20(24)23(29)27(22(19)28)17-6-4-16(25)5-7-17/h4-11,18-20,26H,12H2,1-3H3

InChI Key

JJIOOQFUBFXTKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC23C=CC(O2)C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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